molecular formula C24H20BCs B3051080 Cesium tetraphenylborate CAS No. 3087-82-9

Cesium tetraphenylborate

Cat. No.: B3051080
CAS No.: 3087-82-9
M. Wt: 452.1 g/mol
InChI Key: UNGHRMDIEUCTPZ-UHFFFAOYSA-N
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Description

Contextualization within Coordination Chemistry and Supramolecular Chemistry

In the realm of coordination chemistry, cesium tetraphenylborate (B1193919) is recognized for the interactions between the cesium cation and the phenyl rings of the tetraphenylborate anion. researchgate.netresearchgate.net The tetraphenylborate anion itself is a large, non-coordinating anion, meaning it does not readily form strong covalent bonds with metal centers. This characteristic is useful in the synthesis of novel coordination complexes, as it can act as a counterion that does not interfere with the primary coordination sphere of a metal complex. wikipedia.org The solid-state structure of cesium tetraphenylborate consists of polymeric columns of alternating cesium cations and tetraphenylborate anions. researchgate.netresearchgate.net

The study of this compound is deeply intertwined with supramolecular chemistry, which focuses on non-covalent interactions. oulu.finih.gov A key interaction observed with this compound is the cation-π interaction, an attractive force between the positively charged cesium ion and the electron-rich π systems of the phenyl groups. researchgate.nettandfonline.comtandfonline.com This interaction is fundamental to the structure and stability of the compound in the solid state. researchgate.net Furthermore, this compound is utilized in host-guest chemistry, particularly in studies involving macrocyclic ethers like crown ethers. researchgate.netosti.gov For instance, the complexation of this compound with 18-crown-6 (B118740) has been a subject of study to understand the thermodynamics and kinetics of ion binding. osti.govbeilstein-journals.orgbeilstein-journals.org Research has demonstrated that in the presence of anion-binding receptors, the binding affinity of 18-crown-6 for the cesium cation from this compound is enhanced, highlighting cooperative interactions within a dual-host system. beilstein-journals.org

Significance in Advanced Materials Science and Environmental Chemistry

The properties of this compound lend themselves to applications in advanced materials science. The tetraphenylborate anion can be incorporated into novel materials. For example, a hyper-crosslinked tetraphenylborate-based adsorbent has been developed, which is a water-insoluble, thermally stable, and highly porous material. nih.gov This material demonstrates the potential for creating functional materials for specific applications. Additionally, tetraphenylborate salts have been used in the development of photochromic materials, where the bulky anion influences the crystal structure and resulting light-induced color changes. acs.org In another application, sodium tetraphenylborate, a related compound, is used as a lipophilic salt in the membrane of potentiometric sensors for the detection of cesium ions. rsc.org

In environmental chemistry, this compound and the tetraphenylborate anion play a crucial role, particularly in the context of radioactive cesium (¹³⁷Cs), a significant environmental contaminant from nuclear activities. The low solubility of this compound is exploited for the removal of cesium ions from aqueous solutions. researchgate.net Sodium tetraphenylborate is used as a precipitating agent to remove ¹³⁷Cs from radioactive wastewater and high-level nuclear waste. researchgate.netosti.gov The process involves precipitating both stable and radioactive cesium, which can then be separated from the bulk liquid. osti.gov

Furthermore, adsorbents functionalized with tetraphenylborate have been developed for the sequestration of cesium. A hyper-crosslinked tetraphenylborate adsorbent has shown high efficiency and selectivity in capturing Cs⁺ from aqueous media, even in the presence of other competing cations. nih.gov This adsorbent is also regenerable, offering a practical approach for managing cesium-contaminated streams. nih.gov The affinity of the tetraphenylborate anion for cesium follows the order Cs⁺ > Rb⁺ > K⁺, which is attributed to the decreasing solubility of the corresponding salts. researchgate.net This selectivity is critical for the effective removal of cesium from complex environmental samples. nih.gov The compound has also been applied in analytical methods for determining uranium burnup in nuclear fuels by extracting ¹³⁷Cs. osti.govhathitrust.org

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₂₄H₂₀BCs americanelements.comnih.gov
Molecular Weight452.13 g/mol americanelements.comnih.gov
AppearanceWhite crystals or powder americanelements.com
Melting Point>400 °C americanelements.comchemicalbook.com
Crystal SystemTetragonal nih.gov
Space GroupI -4 2 m nih.gov

Selected Research Findings on this compound and Related Systems

Research FocusKey FindingSource
Adsorption by Hyper-crosslinked Tetraphenylborate (TPB-X)Maximum adsorption capacity (qₘ) for Cs⁺ was found to be 140.58 mg g⁻¹. nih.gov
Cs⁺ Binding with 18-crown-6The binding constant (Kₐ) of Cs⁺ (from CsB(C₆H₅)₄) with free 18-crown-6 in CDCl₃ was determined to be 17.7 ± 0.1 M⁻¹. beilstein-journals.org
Cooperative Binding with 18-crown-6 and Anion ReceptorsIn the presence of a phosphate-hexaurea complex, the Cs⁺ binding constant of 18-crown-6 increased to 226.1 ± 12.4 M⁻¹. beilstein-journals.orgbeilstein-journals.org
Alkali Metal Affinity for Tetraphenylborate AnionMass spectrometry confirmed the affinity order: Cs⁺ > Rb⁺ > K⁺ ~ Na⁺. tandfonline.comtandfonline.com
Environmental RemediationSodium tetraphenylborate is used to precipitate ¹³⁷Cs from high-level nuclear waste, achieving high decontamination factors. osti.gov

Properties

IUPAC Name

cesium;tetraphenylboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.Cs/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGHRMDIEUCTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BCs
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635532
Record name Caesium tetraphenylborate(1-)
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Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3087-82-9
Record name Borate(1-), tetraphenyl-, cesium (1:1)
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Record name Caesium tetraphenylborate(1-)
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Record name Cesium tetraphenylborate
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Synthesis and Derivatization Methodologies of Tetraphenylborate Anion and Cesium Tetraphenylborate

Methodologies for the Synthesis of Tetraphenylborate (B1193919) Anion

The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a foundational component in the synthesis of cesium tetraphenylborate and other related salts. Its synthesis is typically achieved through its sodium salt, sodium tetraphenylborate (NaBPh₄), which serves as a stable, commercially available source of the anion.

One of the principal industrial methods involves the reaction of a boron halide precursor with an arylating agent. The most common route utilizes sodium tetrafluoroborate (B81430) (NaBF₄) and a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). wikipedia.org In this reaction, the four fluorine atoms on the boron center are displaced by phenyl groups from the Grignard reagent. wikipedia.org

An alternative synthesis avoids halide-containing reactants and employs triphenylborane (B1294497) (BPh₃). In this process, triphenylborane is reacted with alkali-metal hydroxides or alkoxides, such as sodium isopropoxide, at elevated temperatures to produce sodium tetraphenylborate. google.com This method is advantageous as it offers recyclable by-products and provides a halide-free product, which is crucial for certain analytical applications. google.com

Synthesis MethodBoron PrecursorPhenylating Agent/ReactantKey ConditionsRef.
Grignard ReactionSodium Tetrafluoroborate (NaBF₄)Phenylmagnesium Bromide (PhMgBr)Standard Grignard reaction conditions wikipedia.org
Alkoxide ReactionTriphenylborane (BPh₃)Sodium Isopropoxide (NaO(i-Pr))~180°C to 200°C google.com

Preparation Routes for this compound

This compound (CsBPh₄) is distinguished by its exceptionally low solubility in aqueous solutions, a property that dictates its primary synthesis methods. The preparation routes are generally straightforward, relying on metathesis or precipitation reactions.

The most prevalent method is the direct reaction via ion exchange precipitation. This involves mixing an aqueous solution of a soluble cesium salt, such as cesium chloride (CsCl) or cesium fluoride (B91410) (CsF), with a solution containing the tetraphenylborate anion, typically from sodium tetraphenylborate (NaBPh₄). google.comsmolecule.comresearchgate.net The low solubility of this compound causes it to immediately precipitate from the solution as a white solid, which can then be isolated by filtration. smolecule.comresearchgate.net

Another approach involves the reaction of cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃) with tetraphenylboric acid. smolecule.com This acid-base neutralization reaction also yields the insoluble this compound salt. This technique is particularly relevant in applications such as the management of radioactive waste, where cesium ions are efficiently removed from waste streams through precipitation. smolecule.com

Preparation RouteCesium SourceTetraphenylborate SourceReaction TypeRef.
Ion Exchange PrecipitationCesium Chloride (CsCl)Sodium Tetraphenylborate (NaBPh₄)Metathesis (Precipitation) researchgate.net
Ion Exchange PrecipitationCesium Fluoride (CsF)Sodium Tetraphenylborate (NaBPh₄)Metathesis (Precipitation) google.com
NeutralizationCesium Hydroxide (CsOH)Tetraphenylboric AcidAcid-Base Neutralization smolecule.com

Strategies for Functionalization and Hyper-crosslinking of Tetraphenylborate Derivatives

The tetraphenylborate anion serves not only as a precipitating agent but also as a versatile building block for advanced functional materials, particularly porous organic polymers. Strategies focus on either functionalizing the phenyl rings prior to polymerization or using the entire anion as a node in a larger network created through hyper-crosslinking.

Hyper-crosslinking is a prominent strategy to create high-surface-area, water-insoluble adsorbents. In this method, tetraphenylborate anions are treated with an external crosslinker. For instance, a hyper-crosslinked tetraphenylborate-based adsorbent (TPB-X) was synthesized by reacting tetraphenylborate anions with dimethoxymethane (B151124) (DMM) as a crosslinker. nih.gov This process yields a thermally stable, highly porous granular sorbent with a BET surface area of 1030 m²/g, designed for the selective sequestration of Cs⁺ ions from aqueous solutions. nih.gov The resulting polymer is regenerable and maintains its performance over multiple cycles. nih.gov Similarly, formaldehyde (B43269) dimethyl acetal (B89532) (FDA) has been used as a crosslinker with tetraphenylborate-based ionic liquids to construct halogen-free, guanidine-functionalized hyper-crosslinked porous ionic polymers (HCPIPs) for CO₂ capture and conversion. rsc.org

Functionalization can also be achieved by using modified tetraphenylborate precursors. Anionic porous polymers have been synthesized via Sonogashira cross-coupling of iodinated or brominated tetraphenylborate derivatives, such as lithium tetrakis(4-iodophenyl)borate, with various alkyne linkers. mdpi.com These materials exhibit properties suitable for applications like iodine capture and solid-state ion conduction. mdpi.com

StrategyTetraphenylborate SourceLinker/CrosslinkerResulting MaterialKey Properties & ApplicationsRef.
Hyper-crosslinkingTetraphenylborate AnionDimethoxymethane (DMM)TPB-X AdsorbentHigh surface area (1030 m²/g), porous, regenerable; Cesium sequestration nih.gov
Hyper-crosslinkingGuanidine-based Ionic Liquid with BPh₄⁻Formaldehyde Dimethyl Acetal (FDA)Guanidine-functionalized HCPIPHigh CO₂ adsorption capacity (up to 3.2 mmol g⁻¹); CO₂ capture and conversion rsc.org
Functionalization & PolymerizationLithium tetrakis(4-iodophenyl)borate1,4-diethynylbenzeneAnionic Porous PolymerGood solid-state conductivity; Ion-conducting transport mdpi.com

Structural Elucidation and Solid State Characterization of Cesium Tetraphenylborate

Single Crystal X-ray Diffraction Studies of Cesium Tetraphenylborate (B1193919)

Single crystal X-ray diffraction has provided a definitive structural determination of cesium tetraphenylborate. The analysis reveals that the compound crystallizes in the tetragonal space group I2m. nih.govresearchgate.net This high-quality structural data is fundamental for understanding the precise geometry and bonding within the compound.

The crystal structure is characterized by a polymeric arrangement of alternating cesium cations (Cs⁺) and tetraphenylborate anions ([B(C₆H₅)₄]⁻). acs.org Each cesium ion is coordinated by multiple phenyl rings from the surrounding tetraphenylborate anions, leading to a well-defined, repeating three-dimensional lattice.

Detailed crystallographic data obtained from single crystal X-ray diffraction studies are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemTetragonal
Space GroupI2m nih.govresearchgate.net
a (Å)11.1647 nih.gov
b (Å)11.1647 nih.gov
c (Å)8.3352 nih.gov
α (°)90 nih.gov
β (°)90 nih.gov
γ (°)90 nih.gov
Volume (ų)1039.0 researchgate.net
Z2 nih.govresearchgate.net

Comparative Solid-State Structural Analyses with Analogous Alkali Metal Tetraphenylborates

The solid-state structures of alkali metal tetraphenylborates exhibit notable similarities, particularly among the heavier members of the group. The room temperature crystal structure of sodium tetraphenylborate is nearly identical to that of potassium, rubidium, and cesium tetraphenylborates. acs.orgresearchgate.net These compounds are isostructural, forming polymeric columns of alternating cations and tetraphenylborate anions. acs.orgacs.org In these structures, each column is surrounded by four adjacent columns. acs.orgresearchgate.net

In contrast, the structure of lithium tetraphenylborate, while also forming polymeric columns, shows a different coordination pattern where the lithium cations are coordinated by four η¹-bonded phenyl rings from two tetraphenylborate anions, and each column is surrounded by six others. acs.orgresearchgate.net The low-temperature structure of sodium tetraphenylborate undergoes a phase transition to a structure that resembles that of the lithium salt. acs.orgresearchgate.net

The table below provides a comparison of the crystal systems and space groups for the series of alkali metal tetraphenylborates.

Compound Crystal System Space Group
Lithium TetraphenylborateOrthorhombicPccn
Sodium Tetraphenylborate (RT)TetragonalI2m acs.org
Potassium TetraphenylborateTetragonalI2m researchgate.net
Rubidium TetraphenylborateTetragonalI2m
This compoundTetragonalI2m nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopic Investigations in the Solid State

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei within a crystal lattice. For this compound and its analogues, multinuclear solid-state NMR studies have provided valuable insights into the nature of the cation-anion interactions.

Cesium-133 (¹³³Cs) is a quadrupolar nucleus, which makes its NMR signature sensitive to the electric field gradient at the nuclear site. In solid samples of this compound, ¹³³Cs NMR spectra, acquired under both stationary and magic-angle spinning (MAS) conditions, have been analyzed to determine the quadrupole coupling constant (Cₒ) and the chemical shift tensor parameters. acs.orgnih.gov These parameters provide a detailed picture of the local electronic environment around the cesium ion.

The observed quadrupole coupling constant for the alkali metal ions in the tetraphenylborate series is influenced by a combination of the nuclear quadrupole moment, the Sternheimer antishielding factor, and the unit cell dimensions. nih.govacs.org

A comprehensive multinuclear solid-state NMR study encompassing Sodium-23 (²³Na), Potassium-39 (³⁹K), Rubidium-87 (⁸⁷Rb), and Cesium-133 (¹³³Cs) in their respective tetraphenylborate salts has revealed important trends in the local environment of the alkali metal ions. acs.orgnih.govacs.org These compounds are isostructural, which allows for a direct comparison of the NMR parameters across the series. acs.org

Analyses of the solid-state NMR spectra have yielded the quadrupole coupling constants and chemical shift tensor parameters for each of the alkali metal ions. acs.orgnih.gov A notable finding is that the alkali metal ions in these compounds exhibit highly negative chemical shifts, indicating a highly shielded environment at the metal center. acs.org

The following table summarizes the key solid-state NMR parameters for the alkali metal ions in their tetraphenylborate salts.

Nucleus Quadrupole Coupling Constant (Cₒ) (MHz) Isotropic Chemical Shift (δiso) (ppm)
²³Na2.55 ± 0.01-7.2 ± 0.5
³⁹K1.80 ± 0.05-46.5 ± 1.0
⁸⁷Rb13.0 ± 0.2-62.0 ± 2.0
¹³³Cs0.205 ± 0.005-53.6 ± 1.0

Analysis of Cation-π Interactions within Solid-State Structures

The alkali metal ion in the tetraphenylborate salts is surrounded by four phenyl groups, leading to strong cation-π interactions. acs.orgacs.org Solid-state NMR has proven to be a sensitive probe of these interactions. The highly negative chemical shifts observed for the alkali metal ions are considered a signature for cations that interact exclusively with π systems. acs.orgnih.gov

A comparison between computed paramagnetic and diamagnetic contributions to the total chemical shielding indicates that cation-π interactions result in significantly lower paramagnetic shielding contributions compared to other types of cation-ligand interactions. nih.govacs.org This leads to the observed highly shielded environment and the characteristic negative chemical shifts. acs.org The strength of these interactions is also a factor in the selective sequestration of cesium ions by tetraphenylborate-based materials. nih.gov

Complexation Chemistry and Host Guest Interactions Involving Cesium Tetraphenylborate

Thermodynamic and Kinetic Investigations of Cesium Ion Complexation

The complexation of the cesium ion (Cs⁺) from cesium tetraphenylborate (B1193919) with macrocyclic and other ligands is a thermodynamically and kinetically controlled process. Researchers employ various techniques to quantify the stability of the resulting complexes and the speed at which they form and dissociate.

Determination of Complex Formation Constants

The stability of a complex formed between a metal ion and a ligand is quantified by the complex formation constant (Kf). A higher Kf value indicates a more stable complex. For cesium complexes, these constants are often determined using techniques like Cesium-133 Nuclear Magnetic Resonance (¹³³Cs NMR) spectroscopy.

In a study conducted in pyridine (B92270), the complexation of cesium tetraphenylborate with 18-crown-6 (B118740) was found to occur in a two-step process, forming both a 1:1 and a 2:1 (sandwich) complex. acs.org The thermodynamic parameters for the formation of the 2:1 complex from the 1:1 complex were determined, with a standard enthalpy change (ΔH°₂) of -5.8 ± 0.2 kcal mol⁻¹ and a standard entropy change (ΔS°₂) of -10.7 ± 0.6 cal mol⁻¹ deg⁻¹. acs.org

The stability of cesium complexes with crown ethers like dibenzo-21-crown-7 (DB21C7) and dibenzo-24-crown-8 (B80794) (DB24C8) has also been investigated. acs.org In nitromethane-dimethylsulfoxide and acetonitrile-dimethylsulfoxide mixtures, competitive ¹³³Cs NMR was used to determine the stability of various metal ion complexes with DB21C7. nih.gov The stability of the 1:1 complexes was found to follow the order: Rb⁺ > K⁺ ≈ Ba²⁺ > Tl⁺ > Cs⁺ > NH₄⁺ ≈ Pb²⁺ > Ag⁺ > UO₂²⁺ > Hg²⁺ > Mg²⁺ > Na⁺. nih.gov

The table below presents the formation constants (log Kf) for cesium complexes with various ligands in different solvent systems.

LigandSolvent Systemlog KfTemperature (°C)Reference
18-Crown-6[BMIM][N(Tf)₂]3.03 ± 0.0823 researchgate.net
18-Crown-6[BMIM][BF₄]2.8 ± 0.323 researchgate.net
18-Crown-6[BMPy][BF₄]2.6 ± 0.323 researchgate.net
p-Isopropylcalix dtic.milareneDMSO-ANVariesVarious mdpi.com
Dibenzo-21-crown-7NM-DMSO (96.5:3.5 w/w)> DB21C7 in AN-DMSO- nih.gov
Dibenzo-24-crown-8Acetone (B3395972)-200 K acs.org
Dibenzo-24-crown-8Methanol-206 K acs.org

Note: [BMIM][N(Tf)₂] = 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide; [BMIM][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate (B81430); [BMPy][BF₄] = N-butyl-4-methyl-pyridinium tetrafluoroborate; DMSO-AN = Dimethylsulfoxide-Acetonitrile; NM-DMSO = Nitromethane-Dimethylsulfoxide.

Influence of Solvent Properties on Complexation Thermodynamics and Kinetics

The solvent environment plays a critical role in the thermodynamics and kinetics of cesium ion complexation. The polarity, viscosity, and solvating ability of the solvent can significantly impact the stability of the complex and the rates of the association and dissociation reactions. acs.orgsid.irnih.gov

For instance, the complexation of Cs⁺ with dibenzo-21-crown-7 and dibenzo-24-crown-8 was found to be more stable in nitromethane-dimethylsulfoxide than in acetonitrile-dimethylsulfoxide mixtures. nih.gov This highlights the influence of the solvent's properties on the complexation process. In a study of Cs⁺ complexation with large crown ethers in acetone and methanol, it was observed that the solvent affects not only the activation energy but also the mechanism of the exchange process. acs.org The free energy barrier for the decomplexation step of Cs⁺ with 18-crown-6, however, was found to be largely independent of the solvent. acs.org

Thermodynamic studies of cesium ion complexation with dibenzo-27-crown-9 and dibenzo-24-crown-8 in dimethylformamide-acetonitrile binary solvent systems revealed that the complexes are enthalpy stabilized but entropy destabilized. osti.govresearchgate.net Both the enthalpy and entropy of complex formation were sensitive to the solvent composition. osti.govresearchgate.net Similarly, the complexation of p-isopropylcalix dtic.milarene with Cs⁺ in dimethylsulfoxide-acetonitrile mixtures was found to be enthalpy destabilized but entropy stabilized, with these parameters being strongly affected by the solvent composition. mdpi.com

The kinetics of the decomplexation of the 1:1 complex of this compound and 18-crown-6 in pyridine were studied using line-shape analysis of the ¹³³Cs resonance. acs.org The activation enthalpy (ΔH) was determined to be 7.8 ± 0.1 kcal mol⁻¹, and the activation entropy (ΔS) was -14.3 ± 0.4 cal mol⁻¹ deg⁻¹. acs.org

Interactions with Macrocyclic Crown Ethers

Crown ethers are macrocyclic polyethers that have a high affinity for specific cations, making them excellent hosts for ions like cesium. The size of the crown ether's cavity is a key determinant of its selectivity for a particular cation.

Cesium-133 Nuclear Magnetic Resonance Studies of 18-Crown-6 Complexes

Cesium-133 NMR is a powerful technique for studying the complexation of cesium ions. huji.ac.il The chemical shift of the ¹³³Cs nucleus is highly sensitive to its electronic environment, which changes upon complexation. huji.ac.ilacs.org

Studies of this compound with 18-crown-6 in pyridine solution using ¹³³Cs NMR revealed a two-step complexation process. acs.orgacs.org Initially, a 1:1 complex is formed, which then reacts with another molecule of 18-crown-6 to form a 2:1 "sandwich" complex. acs.orgacs.org The ¹³³Cs chemical shift changes as a function of the 18-crown-6/Cs⁺ mole ratio, providing evidence for the formation of these two distinct species. acs.orgacs.org The chemical shift of the 2:1 complex is notably independent of the solvent, suggesting that the cesium ion is effectively shielded from the solvent molecules within the sandwich structure. osti.gov

Binding Affinity and Stoichiometry Investigations

The binding affinity and stoichiometry of cesium complexes with crown ethers have been extensively studied. The stoichiometry of the complex refers to the ratio of the metal ion to the ligand in the complex.

In the case of this compound and 18-crown-6 in chloroform, ¹H NMR titration experiments determined the binding constant for the formation of the Cs⁺ complex to be 17.7 ± 0.1 M⁻¹. beilstein-journals.org The stoichiometry is typically 1:1, but as seen with 18-crown-6 in pyridine, 2:1 complexes can also form. acs.org The formation of sandwich-type complexes is also observed with bis-crown ethers, where two crown ether moieties are linked together. tandfonline.com

The table below summarizes the stoichiometry and thermodynamic parameters for the complexation of Cs⁺ with 18-crown-6.

SolventStoichiometry (Ligand:Cs⁺)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
Pyridine (2:1 complex formation from 1:1)2:1-5.8 ± 0.2-10.7 ± 0.6 acs.org
Aqueous (complex formation)1:1CalculatedCalculated colab.ws
[BMIM][N(Tf)₂]1:1-47 ± 2 (kJ/mol)Negative researchgate.net
[BMIM][BF₄]1:1-80 ± 3 (kJ/mol)Negative researchgate.net
[BMPy][BF₄]1:1-47 ± 1 (kJ/mol)Negative researchgate.net

Complexation with Cryptands and Calixarenes

Besides crown ethers, other macrocyclic ligands such as cryptands and calixarenes are also effective complexing agents for cesium ions.

Cryptands are bicyclic or polycyclic multidentate ligands that encapsulate metal ions, forming highly stable complexes known as cryptates. The three-dimensional cavity of a cryptand leads to a higher degree of preorganization and consequently, often higher stability and selectivity compared to monocyclic crown ethers. msu.edu The stability constants of cesium kchem.org-cryptand complexes in nonaqueous solvents have been determined using ¹³³Cs NMR. capes.gov.br

Calixarenes are macrocycles formed from the condensation of a phenol (B47542) and an aldehyde. Their cup-like shape allows them to bind ions and neutral molecules. The complexing ability of calix cdnsciencepub.com-bis-crown-6 towards cesium ions has been evaluated in methanol-water mixtures, showing the formation of a 1:1 complex. sid.ir The selectivity for Cs⁺ over K⁺ is maintained across different solvent compositions. sid.ir The complexation of p-isopropylcalix dtic.milarene with Cs⁺ has also been studied, revealing the formation of a 1:1 complex that is enthalpy destabilized but entropy stabilized. mdpi.com Furthermore, computational studies have highlighted the importance of multiple Cs⁺–π interactions in the binding of cesium by calixarenes and the tetraphenylborate anion itself. researchgate.net

Elucidation of Cesium Ion Binding Mechanisms through Cation-π Interactions

The interaction between a cation and the electron-rich face of an aromatic π-system, known as a cation-π interaction, is a significant noncovalent force in molecular recognition. In the context of this compound, this interaction is crucial for understanding its structure and behavior in various chemical systems. The tetraphenylborate anion ([B(C₆H₅)₄]⁻) features four phenyl rings, which provide multiple sites for potential cation-π interactions with the cesium ion (Cs⁺).

The principle of using phenyl rings for cesium binding has been practically applied in the development of specialized adsorbents. For instance, a hyper-crosslinked polymer based on tetraphenylborate (TPB-X) has been created for the sequestration of radioactive cesium from aqueous solutions. nih.gov The mechanism of Cs⁺ capture by this material involves an initial ion exchange, followed by the binding of the cesium ion to the phenyl rings of the tetraphenylborate core via cation-π interactions. nih.gov DFT calculations performed on this system confirmed that the binding affinity of the tetraphenylborate anion is strongest for Cs⁺ compared to other ions. nih.gov

The fundamental strength of the cation-π interaction is considerable; gas-phase studies have shown that the binding energy of K⁺ to benzene (B151609) is comparable to its binding to a water molecule. nih.gov While the presence of an aqueous solvent introduces a desolvation penalty that can alter binding preferences, the cation-π interaction remains a key factor in the design of host molecules for cesium. nih.govacs.org The balance between the energy gained from the cation-π interaction and the energy required to desolvate the ion is critical. For larger, more polarizable cations like cesium, the interaction with an aromatic ring can be strong enough to favor at least partial desolvation, enabling direct contact and complex formation. acs.org

Table 1: Summary of Research Findings on Cesium Cation-π Interactions

Research Focus Key Findings References
Computational Modeling Complexes of Cs⁺ with the tetraphenylborate anion are characterized by multiple Cs⁺–π interactions that increase the overall binding energy. researchgate.netresearchgate.net
Adsorbent Development A hyper-crosslinked tetraphenylborate (TPB-X) adsorbent sequesters Cs⁺ through cation-π interactions with the phenyl rings. nih.gov
Binding Affinity DFT calculations confirm that the binding of the tetraphenylborate anion is strongest for the Cs⁺ ion. nih.gov
Selectivity Mechanism The preference of tetraphenylborate for Cs⁺ may be due to a combination of multiple cation-π interactions and favorable steric effects. researchgate.net

Cooperative Interactions in Dual-Host Complexation Systems for Cesium Ions

Dual-host complexation, or dual-host strategy, is an advanced approach in supramolecular chemistry designed to enhance the extraction and separation of ion pairs from a medium. nih.gov This strategy employs two distinct host molecules simultaneously: one to bind the cation and another to bind the anion. The underlying principle is that the complexation of both ions leads to a synergistic, or cooperative, effect, resulting in a significantly higher extraction efficiency than could be achieved by either host alone. beilstein-journals.org

A prominent example of this strategy for cesium ions involves the use of 18-crown-6 as the cation host and a tripodal hexaurea receptor as the anion host for the extraction of various cesium salts from a solid phase into an organic solvent like chloroform. nih.govbeilstein-journals.org In such systems, this compound often serves as a reference salt or a tool for quantifying the binding strength of the cation host. For instance, ¹H NMR titrations using this compound have been used to determine the binding constant of 18-crown-6 with the Cs⁺ ion. beilstein-journals.orgresearchgate.net

The cooperative interactions within these dual-host systems are multifaceted and have been elucidated through single-crystal X-ray diffraction analysis and DFT calculations. nih.govrsc.org The findings reveal that the enhanced extraction is not merely due to the independent complexation of the cation and anion. Instead, it is driven by a combination of interactions:

Ion-Dipole Interactions: The cesium cation, already complexed by the 18-crown-6 ether, engages in further stabilizing ion-dipole interactions with electron-donating groups on the anion receptor, such as the carbonyl (C=O) groups of the hexaurea host. nih.govbeilstein-journals.org

Direct Ion-Pairing: In some cases, direct electrostatic interactions are observed between the 18-crown-6-complexed cesium cation and the anion that is bound within its own host molecule. This was identified for the first time in a complex involving cesium phosphate (B84403) (Cs₃PO₄), where direct ion-pairing between the [Cs(18-crown-6)]⁺ complex and the hexaurea-bound PO₄³⁻ anion was evident. nih.gov

These cooperative forces effectively bridge the two host-guest complexes, creating a more stable supramolecular assembly that facilitates the transfer of the entire ion pair into the organic phase. nih.gov The strength of this cooperativity is dependent on the nature of the anion. Studies show that the extraction efficiency for different cesium salts follows the order: Cs₃PO₄ > CsCl > Cs₂CO₃ > Cs₂SO₄ > CsNO₃, which reflects the binding affinities of the anions to the hexaurea host and the varying degrees of cooperative interaction. nih.gov

The synergistic effect is quantitatively demonstrated by the change in the binding constant (Kₐ) of 18-crown-6 for the cesium ion in the presence of the anion and its receptor. While the binding constant of 18-crown-6 for Cs⁺ alone (from this compound) in CDCl₃ is modest, the presence of the anion-receptor complex dramatically increases this value, confirming a strong positive cooperativity. beilstein-journals.org

Table 2: Cooperativity in Cesium Ion Binding by 18-Crown-6 in a Dual-Host System Binding constants (Kₐ) were determined in CDCl₃ at 298 K via ¹H NMR titrations.

System Binding Constant (Kₐ) for Cs⁺ (M⁻¹) Reference
18-crown-6 only 17.7 ± 0.1 beilstein-journals.org
18-crown-6 + Carbonate-Hexaurea Complex 71.8 ± 2.2 beilstein-journals.org
18-crown-6 + Phosphate-Hexaurea Complex 226.1 ± 12.4 beilstein-journals.org

Precipitation Phenomena and Separation Mechanisms of Cesium Tetraphenylborate

Kinetics of Cesium Tetraphenylborate (B1193919) Precipitation

The kinetics of CsTPB precipitation, which dictate the rate at which cesium is removed from a solution, are influenced by several key operational parameters. iaea.org Studies involving both non-radioactive and radioactive tracer tests have been conducted to investigate the variables that affect the time required to achieve sufficient cesium decontamination. iaea.orgiaea.org

The ionic strength of the solution, primarily determined by the concentration of background electrolytes such as sodium salts, significantly affects the precipitation rate of CsTPB. Research indicates that at sodium ion concentrations below 1.5 M, the precipitation reaction is relatively fast, reaching completion in less than 24 hours at 25°C with stoichiometric amounts of the precipitating agent. osti.gov However, as the sodium ion concentration increases above 1.5 M, the reaction time can extend dramatically, sometimes requiring up to 160 hours to complete at the same temperature. osti.gov This suggests that in high ionic strength solutions, the precipitation process can be very slow under near-stoichiometric conditions. osti.gov Conversely, some studies have suggested that an increased sodium ion concentration can increase the precipitation rate of CsTPB, indicating the complexity of the kinetic factors at play. iaea.org The rate-limiting factor often appears to be the ability to maintain a sufficient concentration of soluble, usable tetraphenylborate. iaea.org

Temperature and the stoichiometry of the reagents are critical factors in controlling the efficiency and speed of cesium precipitation.

Temperature: Increasing the temperature generally accelerates the precipitation reaction. For instance, in a 4.7 M sodium salt solution, a near-stoichiometric reaction that is very slow at ambient temperatures was found to be complete within 24 hours when heated to 65°C. osti.gov This demonstrates that heating can significantly reduce the required reaction time. However, it is important to note that the solubility of CsTPB also increases with temperature, which can counteract the goal of maximum cesium removal. osti.gov The solubility of CsTPB shows an approximate tenfold increase as the temperature rises from 25°C to 65°C. osti.gov

Reagent Stoichiometry: The amount of the precipitating agent, typically sodium tetraphenylborate (NaTPB), relative to the cesium concentration is a key driver of precipitation. Adding an excess of NaTPB forces the precipitation equilibrium towards the solid CsTPB, thereby increasing the decontamination factor. osti.gov Studies have shown that adding excess tetraphenylborate speeds up the precipitation process, especially in high ionic strength solutions where the reaction would otherwise be slow. osti.gov The amount of excess NaTPB added was found to influence the time to achieve decontamination, particularly when the reagent was added in a more dilute concentration. iaea.org

Solubility Product Constants and Their Role in Selective Cesium Precipitation

The exceptional selectivity of the tetraphenylborate anion for cesium ions is fundamentally due to the extremely low solubility of cesium tetraphenylborate. smolecule.com This property is quantified by the solubility product constant (Ksp), which describes the equilibrium between a solid ionic compound and its dissolved ions in a saturated solution. The equilibrium for CsTPB precipitation is:

Cs⁺(aq) + TPB⁻(aq) ⇌ CsTPB(s) osti.gov

The solubility product constant is given by the expression:

Ksp = [Cs⁺][TPB⁻]γ(Cs⁺)γ(TPB⁻)

where [Cs⁺] and [TPB⁻] are the molar concentrations of the ions, and γ represents their respective activity coefficients, which are important in concentrated solutions. osti.gov

The effectiveness of selective cesium precipitation is highlighted when comparing the solubility of CsTPB with that of other alkali metal tetraphenylborates, particularly those of potassium (K⁺) and sodium (Na⁺), which are often present in much higher concentrations. The tetraphenylborate anion's affinity for alkali metal ions follows the order Cs⁺ > Rb⁺ > K⁺ > Na⁺. researchgate.netrsc.orgpsu.edu This affinity is inversely related to the solubility of their respective tetraphenylborate salts; the stronger the affinity, the lower the solubility. rsc.orgpsu.edu

This compound is significantly less soluble than potassium tetraphenylborate (KTPB) and vastly less soluble than sodium tetraphenylborate (NaTPB). This large difference in solubility allows for the preferential precipitation of cesium even in the presence of a large excess of competing potassium and sodium ions. iaea.org

Interactive Table: Solubility of Alkali Metal Tetraphenylborates This table provides a qualitative comparison of the solubility for different alkali metal tetraphenylborate salts in aqueous solutions.

Compound Cation Solubility Ksp Order of Magnitude
This compound Cs⁺ Very Low Ksp(CsTPB) < Ksp(RbTPB)
Rubidium tetraphenylborate Rb⁺ Low Ksp(RbTPB) < Ksp(KTPB)
Potassium tetraphenylborate K⁺ Sparingly Soluble Ksp(KTPB) < Ksp(NaTPB)
Sodium tetraphenylborate Na⁺ Soluble Highest Ksp

Data derived from qualitative statements and relative Ksp comparisons. researchgate.netrsc.orgpsu.edu

Mechanisms of Selective Cesium Ion Separation

The primary mechanism for the selective separation of cesium ions using sodium tetraphenylborate is direct precipitation. smolecule.com When NaTPB is introduced into a solution containing various alkali metal ions, the tetraphenylborate anions preferentially combine with cesium ions due to the very low solubility product of CsTPB.

However, in complex systems containing high concentrations of other ions like Na⁺ and K⁺, the separation process can involve co-precipitation. Given the structural similarities of the tetraphenylborate salts, precipitation in the presence of Na⁺, K⁺, and Cs⁺ can lead to the formation of an impure, isomorphic crystalline mixture of CsTPB, KTPB, and NaTPB. iaea.org

The concept of ion exchange is also used to describe the selective removal of cesium in the context of tetraphenylborate precipitation. rsc.orgpsu.edu In systems where a less soluble tetraphenylborate salt is already present or formed (e.g., KTPB), an ion exchange reaction can occur. For instance, if Cs⁺ ions are introduced into a system containing solid KTPB, the cesium can displace the potassium in the crystal lattice due to the greater thermodynamic stability (lower solubility) of CsTPB.

Cs⁺(aq) + KTPB(s) ⇌ CsTPB(s) + K⁺(aq)

This ion-exchange mechanism is driven by the fact that B(C₆H₅)₄⁻ has a higher affinity for Cs⁺ than for K⁺, which is a direct consequence of the solubility product differences. psu.edu This process is fundamental to how a composite adsorbent containing potassium tetraphenylborate selectively captures cesium and rubidium ions from a solution containing multiple alkali metals. rsc.orgpsu.edu

Adsorption Mechanisms of Cesium Ions onto Tetraphenylborate-Based Adsorbents

The primary mechanism for the selective adsorption of cesium ions onto tetraphenylborate-based adsorbents is ion exchange. rsc.orgrsc.org The tetraphenylborate anion exhibits a strong affinity for cesium ions, leading to the formation of the insoluble precipitate, this compound. smolecule.comresearchgate.net This affinity is attributed to the low solubility product of CsTPB. rsc.orgrsc.orgresearchgate.net The order of affinity for alkali metal ions by the tetraphenylborate anion is generally Cs⁺ > Rb⁺ > K⁺. rsc.orgrsc.orgresearchgate.net

In some specialized adsorbents, such as hyper-crosslinked tetraphenylborate-based materials (TPB-X), the sequestration of Cs⁺ involves an initial exchange with a proton (H⁺), followed by binding of the cesium ion to the phenyl rings of the TPB through cation-π interactions. nih.gov This process is noted to be endothermic and spontaneous. nih.gov

The effectiveness of these adsorbents can be seen in various materials developed for cesium removal.

Table 1: Performance of Tetraphenylborate-Based Adsorbents

Adsorbent Material Adsorption Mechanism(s) Maximum Adsorption Capacity (mg/g) Reference(s)
Calcium alginate–potassium tetraphenylborate composite Ion Exchange Not specified rsc.orgrsc.org

Application in Remediation of Contaminated Aqueous Systems

Tetraphenylborate-based precipitation and adsorption methods are extensively applied in the remediation of aqueous systems contaminated with cesium, particularly in the context of nuclear waste.

Sodium tetraphenylborate (NaTPB) is a key reagent used to precipitate cesium from high-level radioactive waste streams. psu.eduresearchgate.netosti.govsckcen.be This process has been demonstrated to effectively remove cesium, along with potassium, from such wastes. psu.eduosti.gov The process was developed for treating alkaline waste at the Savannah River Site, where it could achieve very high decontamination factors, on the order of 10⁴ to 10⁶, in a single batch. sckcen.be

The process involves adding an excess of NaTPB to the waste solution to drive the precipitation of CsTPB, thereby reducing the concentration of radioactive cesium in the liquid phase. osti.gov The resulting precipitate can then be separated from the decontaminated salt solution through methods like cross-flow filtration. psu.eduiaea.org In some applications, monosodium titanate is also added to simultaneously remove other radionuclides like strontium and actinides. psu.edu

One of the challenges associated with this process is the potential for the catalytic decomposition of tetraphenylborate, leading to the generation of benzene (B151609). psu.eduenergy.gov This necessitates careful control of the process parameters. energy.gov

While tetraphenylborate is primarily used for precipitation, research has also explored its use in desorbing cesium from mineral matrices that have a high affinity for Cs⁺, such as certain types of clay and zeolites. researchgate.netelsevierpure.com In one study, sodium tetraphenylborate and its fluorinated analog, sodium tetrakis(4-fluorophenyl)borate (NaTFPB), were used to desorb cesium from A-type zeolite. researchgate.netelsevierpure.com NaTFPB, which exhibits stronger hydrophobic interactions with Cs⁺, achieved a desorption efficiency of 89.4% at a 10:1 molar ratio to cesium. researchgate.netelsevierpure.com

Isotope Dilution-Precipitation Processes for Radionuclide Management

A novel approach for the removal of radioactive cesium-137 (B1233774) from wastewater is the isotope dilution-precipitation process. nih.govnih.govencyclopedia.pub This method involves the addition of stable (non-radioactive) cesium chloride to the wastewater. researchgate.netnih.gov This increases the total concentration of cesium, allowing for the co-precipitation of both stable and radioactive cesium ions when sodium tetraphenylborate is added. researchgate.netnih.gov

This technique has been shown to be effective in reducing Cs-137 levels to below the U.S. Department of Energy's Derived Concentration Standard. nih.gov The reaction is rapid and remains stable across a wide pH range (2.5-11.5). nih.gov To facilitate the separation of the precipitate, coagulation agents like ferric sulfate (B86663) can be used, potentially eliminating the need for fine filtration. nih.gov

Regeneration and Reusability Studies of Tetraphenylborate-Based Sorbents

The ability to regenerate and reuse adsorbents is crucial for the economic viability and sustainability of remediation processes. For tetraphenylborate-based sorbents, regeneration strategies have been investigated.

One approach involves dissolving the precipitated cesium or ammonium (B1175870) tetraphenylborate salts in a solvent like acetone (B3395972). acs.org In the case of cesium, the tetraphenylborate anion can be subsequently precipitated by adding tripropylamine (B89841) and hydrochloric acid, allowing for the isolation of cesium as cesium chloride. acs.org The regenerated sodium tetraphenylborate can then be recycled. acs.org This method has demonstrated a 90% recovery for cesium and a quantitative recovery of the TPB anion. acs.org

For hyper-crosslinked tetraphenylborate adsorbents (TPB-X), regeneration can be achieved through acid treatment. nih.gov These materials have shown consistent performance without significant chemical or physical degradation after multiple cycles of use. nih.gov This reusability allows for the enrichment of cesium into a smaller volume, which can then be further processed for reuse or stored for long-term decay. nih.gov

Advanced Analytical Methodologies Utilizing Cesium Tetraphenylborate

Development and Characterization of Cesium Ion-Selective Electrodes

The development of cesium ion-selective electrodes (Cs-ISEs) is a critical area of research, driven by the need for accurate and real-time monitoring of cesium, especially in environmental and industrial contexts. Cesium tetraphenylborate (B1193919) is a key component in the fabrication of many such electrodes.

Optimization of Membrane Composition for Enhanced Selectivity

The performance of a Cs-ISE is intrinsically linked to the composition of its membrane. Researchers have extensively studied the optimization of these membranes to enhance their selectivity for cesium ions. Typically, these membranes are composed of a polymer matrix, a plasticizer, an ionophore, and often a lipophilic salt.

Poly(vinyl chloride) (PVC) is a commonly used polymer matrix. rsc.orgtandfonline.com The choice of plasticizer is crucial as it influences the dielectric constant of the membrane and the mobility of the ionophore. Plasticizers such as 2-nitrophenyl octyl ether (NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), and 2-fluorophenyl nitrophenyl ether (FPNPE) have been investigated. rsc.orgresearchgate.net Studies have shown that membranes plasticized with NPOE can exhibit superior potentiometric characteristics in terms of linear range and Nernstian slope. rsc.orgresearchgate.net

The ionophore is the component responsible for selectively binding cesium ions. While various ionophores like calixarenes have been employed, the presence of a lipophilic salt like sodium tetraphenylborate (NaTPB) has been shown to be beneficial. bas.bgresearchgate.netresearchgate.net The addition of NaTPB can improve the Nernstian behavior of the electrode, likely by reducing anionic interference and the electrical resistance of the membrane. rsc.orgmdpi.com An optimized membrane composition might consist of PVC, a plasticizer like NPOE, an ionophore, and a specific percentage of sodium tetraphenylborate. For instance, one study identified an optimal composition of 20% PVC, 50% NPOE, 10% of a cesium-imprinted polymer, and 20% NaTPB for a modified electrode. rsc.org

Table 1: Example of Membrane Composition Optimization for a Cesium Ion-Selective Electrode

Component Function Example Material Optimized Concentration
Polymer Matrix Provides structural integrity to the membrane. Poly(vinyl chloride) (PVC) ~20-33%
Plasticizer Solvates the ionophore and influences membrane polarity. 2-Nitrophenyl octyl ether (NPOE) ~50-68%
Ionophore Selectively binds with cesium ions. Calix researchgate.netarene derivative ~1-2%
Lipophilic Salt Reduces anionic interference and membrane resistance. Sodium Tetraphenylborate (NaTPB) ~0.75-20%

Potentiometric Response Characteristics and Nernstian Behavior

A key performance metric for a Cs-ISE is its potentiometric response, which should ideally follow the Nernst equation. A Nernstian response for a monovalent cation like cesium is characterized by a slope of approximately 59 mV per decade change in ion concentration at room temperature.

Electrodes incorporating cesium tetraphenylborate derivatives or utilizing tetraphenylborate as a lipophilic additive have demonstrated excellent Nernstian or near-Nernstian behavior. researchgate.netresearchgate.netnih.gov For example, a cesium-selective electrode with a liquid membrane of this compound dissolved in 4-ethylnitrobenzene (B91404) exhibited a near-Nernstian response with a slope of 52 mV per decade over a concentration range of 10⁻¹ to less than 10⁻⁴ M Cs+. researchgate.netresearchgate.net Another study reported a PVC membrane electrode based on a calix researchgate.netarene derivative that showed a near-Nernstian response with a slope of 55.3 ± 1.2 mV/p[Cs] over a wide concentration range of 1.0×10⁻¹ to 1.0×10⁻⁵ M. bas.bg A potentiometric sensor based on a magnetic multi-walled carbon nanotube imprinted polymer exhibited a Nernstian slope of 59.54 mV dec⁻¹ in a concentration range of 1 × 10⁻⁷ to 1 × 10⁻⁴ M. rsc.org

The response time of these electrodes is also a critical factor, with many developed electrodes showing rapid response times of a few seconds. bas.bgresearchgate.netnih.gov The operational pH range is another important characteristic, with many electrodes functioning effectively over a wide pH range, for instance, from 3.0 to 10.0. bas.bgresearchgate.net

Determination of Selectivity Coefficients Against Interfering Ions

The selectivity of a Cs-ISE is its ability to measure cesium ion activity accurately in the presence of other interfering ions. This is quantified by the selectivity coefficient (kpotCs,M), where a smaller value indicates better selectivity for cesium over the interfering ion M.

The separate solution method (SSM) and the fixed interference method (FIM) are commonly used to determine these coefficients. rsc.orgscirp.org Research has consistently shown that Cs-ISEs developed using tetraphenylborate-related compounds exhibit high selectivity for cesium over common alkali and alkaline earth metal ions such as sodium, potassium, magnesium, and calcium. rsc.orgbas.bgresearchgate.net For instance, a cesium-selective polymeric membrane electrode based on a calix researchgate.netarene derivative demonstrated high selectivity towards cesium(I) ions with respect to various interfering ions. bas.bg Similarly, a sensor based on a magnetic multi-walled carbon nanotube imprinted polymer also exhibited high selectivity for cesium ions. rsc.org However, ions like ammonium (B1175870) (NH₄⁺), silver (Ag⁺), and mercury (Hg²⁺) have been identified as major interferences for some electrode designs. researchgate.netresearchgate.net

Table 2: Representative Selectivity Coefficients (log kpotCs,M) for a Cesium Ion-Selective Electrode

Interfering Ion (M) Selectivity Coefficient (log kpotCs,M)
Na⁺ -4.7
K⁺ -2.9
Mg²⁺ -8.7
Ca²⁺ -8.5

Data is illustrative and based on findings for high-performance Cs-ISEs. researchgate.net

Turbidimetric Methods for Quantitative Cesium Estimation

Turbidimetry offers a rapid and accurate method for the quantitative estimation of cesium, based on the formation of a stable turbidity. This technique relies on the low solubility of this compound.

In this method, sodium tetraphenylborate is used as an analytical reagent. biust.ac.bwrims.gov.bwrsc.org When added to a solution containing cesium ions, it leads to the precipitation of this compound, creating a stable turbidity. researchgate.netbiust.ac.bwrims.gov.bw The degree of turbidity, which can be measured using a spectrophotometer, is proportional to the concentration of cesium in the sample. researchgate.netbiust.ac.bwrsc.org This method has been successfully applied to determine cesium in various matrices, including contaminated sodium fire residue. biust.ac.bwrims.gov.bwrsc.org To ensure accuracy and reproducibility, various parameters affecting the formation of the turbidity, such as reagent concentration and pH, must be carefully standardized. researchgate.netbiust.ac.bw

Solution-Phase Nuclear Magnetic Resonance Spectroscopy for Analytical Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the chemical environment of atomic nuclei. Cesium-133 NMR, in particular, provides valuable insights into the behavior of cesium ions in solution.

Cesium-133 Nuclear Magnetic Resonance for Solution-Phase Studies

Cesium-133 is an NMR-active nucleus with a spin of 7/2. huji.ac.il Although it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, making it suitable for high-resolution NMR studies. huji.ac.il ¹³³Cs NMR has been employed to investigate the complexation of cesium ions with various ligands in solution.

Studies have utilized ¹³³Cs NMR to probe the interaction between this compound and macrocyclic polyethers like 18-crown-6 (B118740) in non-aqueous solvents such as pyridine (B92270). acs.orgresearchgate.net The chemical shift of the ¹³³Cs nucleus is sensitive to its immediate chemical environment. huji.ac.iliaea.org Changes in the ¹³³Cs chemical shift upon the addition of a complexing agent can be used to determine the stoichiometry and stability constants of the resulting complexes. acs.orgacs.org For example, the variation of the cesium-133 chemical shift as a function of the 18-crown-6 to Cs⁺ mole ratio has revealed the formation of both 1:1 and 2:1 (sandwich) complexes in pyridine solution. acs.org Furthermore, line-shape analysis of the ¹³³Cs NMR spectra at different temperatures can provide kinetic parameters for the complexation and decomplexation reactions. acs.org These studies demonstrate the utility of ¹³³Cs NMR in elucidating the thermodynamics and kinetics of cesium ion interactions in solution, which is fundamental to understanding and designing selective analytical methods.

Application in Uranium Burnup Measurement

The determination of uranium burnup, a measure of the energy extracted from nuclear fuel, is a critical aspect of the nuclear fuel cycle. One established method for this measurement involves the analysis of fission products, with Cesium-137 (B1233774) being a key indicator due to its long half-life and high fission yield. A significant analytical technique in this process is the extraction of Cesium-137 from dissolved fuel solutions using this compound. This method offers a selective and efficient means of isolating Cesium-137 for subsequent radiometric analysis.

Extraction Methodologies for Cesium-137

The extraction of Cesium-137 from aged reactor fuel solutions for the purpose of uranium burnup measurement has been effectively achieved through a liquid-liquid extraction process utilizing sodium tetraphenylborate. osti.gov This methodology was specifically adapted for the analysis of uranium fuels that have undergone a significant cooling period, allowing for the decay of short-lived fission products. osti.gov

The core of the method involves the selective extraction of Cesium-137 from a neutralized solution of the dissolved fuel. A key challenge in this process is the presence of various other fission products and fuel components that can interfere with the accurate measurement of Cesium-137. To mitigate these interferences, a masking agent is employed. osti.gov

Detailed Extraction Procedure:

A common procedure involves the use of (ethylenedinitrilo) tetraacetate (EDTA) as a masking agent. The extraction is performed from a neutral solution containing 0.01 M EDTA. osti.gov The organic phase used for the extraction consists of 0.05 M sodium tetraphenylborate (TPB) dissolved in amyl acetate. osti.gov The Cesium-137 is extracted into this organic phase, which can then be directly analyzed using gamma scintillation spectrometry with a 3-inch NaI(Tl) well crystal. osti.gov

The addition of EDTA is crucial as it complexes with and prevents the extraction of interfering radionuclides. This technique has proven effective in reducing the co-extraction of Cerium-144, Promethium-147, Ruthenium-106, and Zirconium-Niobium-95 to undetectable levels. osti.gov In instances where certain species of ruthenium were still extracted, a digestion step with sodium hydroxide (B78521) was found to convert ruthenium into a non-extractable form. osti.gov

Performance and Efficiency:

The this compound extraction method demonstrates high efficiency and reliability for burnup analysis. The decontamination factors for the major interfering fission products have been estimated to be greater than 104. osti.gov This high level of purification is essential for accurate gamma spectrometric measurement of Cesium-137.

Studies have shown an average recovery of 100.7% with a standard deviation of ±0.8% from Cesium-137 spike solutions, indicating a high degree of accuracy and precision. osti.gov Furthermore, comparative analyses of standard samples have shown excellent agreement between the this compound extraction method and the more established perchlorate (B79767) method, with both yielding results of 2.60 ± 0.05 x 107 dis/min/ml. osti.gov

ParameterValue
Masking Agent 0.01 M (ethylenedinitrilo) tetraacetate (EDTA)
Organic Extractant 0.05 M Sodium Tetraphenylborate in Amyl Acetate
Analytical Method Gamma Scintillation Spectrometry
Decontamination Factor > 104 for major fission products
Average Recovery of Cs-137 100.7% ± 0.8%

Theoretical and Computational Investigations of Cesium Tetraphenylborate Systems

Density Functional Theory (DFT) Calculations for Structural and Energetic Analyses

Density Functional Theory (DFT) has emerged as a important method for the structural and energetic analysis of cesium tetraphenylborate (B1193919). rsc.orgresearchgate.net DFT calculations are instrumental in connecting spectroscopic parameters with the geometric properties of the molecule. rsc.org However, the accuracy of DFT results is highly dependent on the choice of a suitable exchange-correlation functional, and for a heavy element like cesium, this selection is not always straightforward. rsc.orgresearchgate.net

Pure DFT functionals, which are semilocal, often fail to adequately describe dispersion forces—the noncovalent interactions arising from instantaneous dipoles. researchgate.net This omission can lead to incorrect predictions, for instance, failing to identify the correct crystal structure phase of simple cesium halides. researchgate.netrsc.org Consequently, modern studies frequently employ DFT methods that incorporate dispersion corrections (e.g., DFT-D) or utilize functionals specifically designed to account for these weak interactions. researchgate.net Studies have benchmarked a range of functionals to identify the most reliable for predicting the geometry and properties of cesium-containing compounds, with functionals like rev-vdW-DF2 and PBEsol+D3 showing promise. rsc.org

A key feature of cesium tetraphenylborate is the significant noncovalent interaction between the cesium cation (Cs⁺) and the π-systems of the four phenyl rings of the tetraphenylborate ([B(C₆H₅)₄]⁻) anion. researchgate.net Computational modeling has been essential in characterizing these Cs⁺–π interactions. The phenyl groups create an "aromatic box" that encapsulates the cesium cation. harvard.edu

DFT calculations are widely used to determine the complexation and binding energies, providing a quantitative measure of the stability of the this compound ion pair. rsc.org The binding is primarily driven by electrostatic interactions, though covalent contributions can become a factor with larger anions. rsc.org Computational studies have calculated gas-phase cesium cation affinities (CsCAs) for a range of aromatic molecules and anions to model the interactions relevant to cesium binding. nih.gov For unsubstituted aromatic systems, the bonding is relatively weak, but for anions like tetraphenylborate, the binding is significantly stronger. nih.gov

The stability of the complex is also influenced by cooperative binding, where the cation and anion synergistically enhance each other's binding to a receptor. rsc.org In systems involving other molecules, such as crown ethers, the presence of an anion can significantly increase the binding constant of the cesium cation. nih.govbeilstein-journals.org This effect, quantified by a cooperativity factor, highlights the complex interplay of forces that stabilize the entire assembly. nih.govbeilstein-journals.org

Table 1: Cooperativity Factors for Cesium⁺ Binding with 18-crown-6 (B118740) in the Presence of Various Anion Complexes. nih.govbeilstein-journals.org This table illustrates how the presence of a receptor-bound anion enhances the binding affinity of the cesium cation to the crown ether, demonstrating positive cooperativity.

Anion ComplexCs⁺ Binding Constant (K_anion) (M⁻¹)Cooperativity Factor (K_anion / K_free)
Phosphate (B84403)226.1 ± 12.412.8
Carbonate71.8 ± 2.24.1
Sulfate (B86663)48.2 ± 2.72.72

Note: The binding constant for Cs⁺ with free 18-crown-6 (K_free) was determined to be 17.7 ± 0.1 M⁻¹. nih.govbeilstein-journals.org

A study on a different tetraphenylborate complex reported a binding energy (ΔE_b) of -107.22 kcal/mol and a Gibbs free energy (ΔG) of -87.43 kcal/mol in the gas phase, showcasing the strength of such ion-pair interactions. mdpi.com Another computational study reported a binding enthalpy of 11.6 kcal/mol for the Cs⁺-benzene complex, which serves as a fundamental model for the Cs⁺–π interaction. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density to define chemical bonds and interatomic interactions. pitt.eduphilpapers.orgceitec.eu When combined with DFT, QTAIM provides profound insights into the nature of the Cs⁺–π interactions within this compound. researchgate.net

Prediction and Analysis of Nuclear Magnetic Resonance Parameters through Computational Chemistry

Computational chemistry, particularly DFT, serves as a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) parameters of ¹³³Cs. rsc.orgrsc.orgnih.gov Since ¹³³Cs is the only naturally occurring and NMR-active cesium nucleus, its NMR spectroscopy is a primary method for studying cesium complexation and binding in various environments. huji.ac.il

The calculation of NMR parameters like the chemical shift and the nuclear quadrupole coupling constant (C_Q) for crystalline solids is often performed using the Gauge-Including Projector Augmented Wave (GIPAW) method within a DFT framework. rsc.org Studies have shown that the choice of DFT functional and the inclusion of dispersion corrections are critical for obtaining results that agree with experimental data. rsc.org For instance, functionals such as rev-vdW-DF2 and PBEsol+D3 have demonstrated good performance in predicting both the geometry and the chemical shifts for a variety of cesium compounds. rsc.org

A key finding from both experimental and computational studies is that strong cation-π interactions, like those in this compound, result in characteristic highly negative ¹³³Cs chemical shifts. researchgate.netacs.org This is attributed to the fact that cation-π interactions lead to significantly lower paramagnetic shielding contributions compared to other types of cation-ligand interactions. acs.org Computational models allow for the conversion of calculated absolute shieldings to chemical shifts, which can then be compared directly with experimental spectra, aiding in the structural elucidation of cesium binding sites. rsc.org

Table 2: DFT Computational Parameters for this compound (CsBPh₄). rsc.org This table presents typical parameters used in DFT calculations for the structural optimization and property prediction of solid-state this compound.

ParameterValue
DFT Software PackageQuantum Espresso 7.1
Calculation MethodGauge-Including Projector Augmented Waves (GIPAW)
PseudopotentialsScalar relativistic PAW PBE or PBEsol
Energy Cutoff (Ecut)70 Ry
k-grid dimensions (x, y, z)4, 4, 4

Consideration of Relativistic Effects in Computational Studies of Cesium Interactions

Cesium (Z=55) is a heavy element, and for atoms in the lower part of the periodic table, relativistic effects can significantly influence chemical and physical properties. sci-hub.seacs.org These effects arise because inner-shell electrons move at speeds that are a considerable fraction of the speed of light, which causes a contraction of s and p orbitals and a corresponding expansion and destabilization of d and f orbitals. sci-hub.seacs.org

For cesium, these relativistic effects contribute to the differences observed between the fifth and sixth periods of the periodic table. sci-hub.se In computational chemistry, ignoring these effects can lead to inaccuracies in calculated properties such as bond lengths, binding energies, and NMR parameters. sci-hub.sescience.gov Therefore, for high-precision studies of cesium compounds, it is important to include relativistic effects in the calculations. science.gov This is often done through methods like the Zero-Order Regular Approximation (ZORA) or by using relativistic effective core potentials (ECPs) that replace the core electrons and account for relativistic phenomena implicitly. researchgate.netscience.gov While many DFT studies on this compound use scalar relativistic pseudopotentials, which account for some of these effects, fully relativistic four-component calculations represent the highest level of theory. rsc.orgacs.org The inclusion of spin-orbit coupling, a direct relativistic effect, can also be crucial for accurately predicting certain properties. rsc.orgsci-hub.se

Compound Index

Emerging Applications and Future Research Directions

Role in Advanced Nuclear Waste Management and Decontamination Strategies

Cesium tetraphenylborate (B1193919) plays a critical role in advanced nuclear waste management, primarily due to its extremely low solubility, which allows for the effective removal of radioactive cesium, particularly the hazardous isotope Cesium-137 (B1233774), from high-level radioactive waste (HLW). osti.gov This decontamination strategy is centered around the principle of precipitation.

The process involves the addition of a soluble tetraphenylborate salt, typically sodium tetraphenylborate (NaTPB), to the liquid waste stream. osti.govosti.gov This introduces tetraphenylborate anions (TPB⁻) into the solution, which then react with the dissolved cesium ions (Cs⁺) to form the highly insoluble cesium tetraphenylborate (CsTPB). osti.gov The solid CsTPB precipitate can then be separated from the decontaminated liquid salt solution through methods like crossflow filtration. osti.govosti.gov

A notable application of this technology was the In-Tank Precipitation (ITP) process developed at the Savannah River Site. iaea.org The goal of the ITP process was to decontaminate radioactive waste by precipitating Cesium-137 with sodium tetraphenylborate. osti.goviaea.org To achieve a high decontamination factor and force the cesium out of the solution, an excess of NaTPB is typically added. osti.gov This process effectively separates the highly radioactive cesium from the bulk of the waste, significantly reducing the volume of high-level waste that requires vitrification and geological disposal. iaea.org

Research has shown that this precipitation process is effective across a wide pH range, from 2.5 to 11.5. nih.gov The reaction is also very rapid. nih.gov However, the efficiency of the precipitation can be influenced by factors such as the concentration of sodium ions and the ratio of potassium to cesium in the waste, as potassium also precipitates with the tetraphenylborate anion. osti.gov

One challenge associated with this method is the potential generation of benzene (B151609) from the degradation of the tetraphenylborate ion. osti.gov Therefore, research focuses on optimizing the process to use lesser amounts of the chemical, which reduces the potential for benzene formation and increases the safety margin for operations. osti.gov Another approach, known as isotope dilution-precipitation, involves adding stable cesium chloride to the wastewater to increase the total cesium concentration, allowing both stable and radioactive cesium to be precipitated together, thereby improving removal efficiency. nih.gov

The key research findings related to the precipitation of cesium with tetraphenylborate are summarized in the table below.

ParameterObservationSource(s)
Mechanism Precipitation of highly insoluble CsTPB osti.gov
Precipitating Agent Sodium tetraphenylborate (NaTPB) osti.govosti.gov
Key Isotope Targeted Cesium-137 osti.goviaea.org
Separation Method Crossflow filtration osti.govosti.gov
Effective pH Range 2.5 - 11.5 nih.gov
Influencing Factors Sodium ion concentration, Potassium-to-Cesium ratio osti.gov
Process Challenge Potential for benzene generation osti.gov

Potential Applications in Catalytic Processes, such as Hydrogen Production

The tetraphenylborate anion and its cesium salt are being explored for their potential in catalytic processes. While direct use of this compound as a primary catalyst for hydrogen production is not widely documented, related research highlights the catalytic activity of cesium compounds and the utility of the tetraphenylborate structure in catalysis.

One area of research involves the cesium-catalyzed gasification of biomass for hydrogen production. A study on the steam gasification of woody biomass found that the addition of cesium carbonate (Cs₂CO₃) significantly enhanced hydrogen production by 157% at 800 °C. acs.org The cesium salt was found to lower the activation energy and promote the water-gas shift reaction, which increases hydrogen yield. acs.org While this study did not use this compound, it establishes the catalytic potential of cesium in hydrogen production processes. The form of the cesium compound is crucial, and the study used this compound as a reference compound in its analysis, suggesting the relevance of the tetraphenylborate structure in understanding cesium's chemical state during catalysis. acs.org

Furthermore, sodium tetraphenylborate is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. wikipedia.orgtaylorandfrancis.com In these reactions, it can act as a phenyl donor, enabling the formation of new carbon-carbon bonds under mild conditions. wikipedia.org This demonstrates the role of the tetraphenylborate anion in facilitating important organic transformations. The principles of these catalytic systems could potentially be adapted for other processes, including those related to energy production.

The large, non-coordinating nature of the tetraphenylborate anion is also valuable in coordination chemistry for stabilizing cationic metal complexes that can be catalytically active. wikipedia.orgacs.org By precipitating other anions like chloride, sodium tetraphenylborate can be used to isolate reactive cationic complexes. wikipedia.org This property is fundamental in the design of novel catalysts for a variety of chemical reactions.

Application AreaRole of Tetraphenylborate/CesiumResearch FindingSource(s)
Biomass Gasification Cesium compounds as catalystsCs₂CO₃ enhanced H₂ production by 157% at 800°C. CsTPB used as a reference material. acs.org
Suzuki Cross-Coupling Sodium tetraphenylborate as a phenyl donorFacilitates the formation of arylalkenes and biaryl compounds with a palladium catalyst. wikipedia.orgtaylorandfrancis.com
Coordination Chemistry Stabilizing cationic metal complexesEnables the isolation of catalytically active complexes by precipitating other anions. wikipedia.orgacs.org

Design and Development of Novel Materials for Highly Selective Cesium Recognition

The unique affinity between the cesium cation and the tetraphenylborate anion serves as a foundation for the design of new materials aimed at highly selective cesium recognition and capture. The goal is to create stable, reusable, and efficient sorbents for removing cesium from aqueous environments, a critical task in nuclear waste remediation. nih.gov

One innovative approach is the development of a hyper-crosslinked tetraphenylborate-based adsorbent (TPB-X). nih.gov This material is synthesized by reacting tetraphenylborate anions with a crosslinker, creating a water-insoluble, porous, and thermally stable sorbent. nih.gov The mechanism for cesium capture involves an initial ion exchange with protons, followed by binding of the cesium ion with the phenyl rings of the tetraphenylborate structure through cation-π interactions. nih.gov This material has shown high selectivity for cesium even in the presence of other competing ions like sodium, potassium, rubidium, strontium, and barium. nih.gov A significant advantage of this hyper-crosslinked polymer is its reusability; it can be regenerated with acid treatment without significant loss of performance. nih.gov

Another avenue of research is the development of ion-selective electrodes for cesium detection, which utilize this compound as the electro-active material. researchgate.net These electrodes are designed to be selective for cesium ions in the presence of various other cations, demonstrating the principle of selective recognition at a sensory level. researchgate.net

Beyond tetraphenylborate-specific materials, broader research into cesium recognition has led to the creation of other novel adsorbents. These include:

Metal-Organic Cages: An aluminum-based metal-organic cage has been synthesized that features an electron-rich cavity suitable for binding cesium ions. acs.org This material demonstrated high selectivity for cesium over other alkali metal cations. acs.org

Prussian Blue Analogues: Nanocomposites using Prussian blue and its analogues, sometimes combined with magnetic nanoparticles or carbon nanotubes, show very high efficiency in capturing cesium ions. nih.govnih.gov

Geomaterials: Fly ash-based geomaterials have been developed as low-cost adsorbents, showing a maximum cesium adsorption capacity of 89.32 mg/g. mdpi.com

The development of these materials is crucial for creating more efficient and cost-effective strategies for managing radioactive waste and remediating contaminated environments. mdpi.comnih.gov

Material TypeCesium Recognition MechanismKey FeaturesSource(s)
Hyper-crosslinked Tetraphenylborate (TPB-X) Cation-π interactionsHigh selectivity, reusability, thermal stability nih.gov
Ion-Selective Electrodes Specific electrochemical responseSelective detection of Cs⁺ researchgate.net
Aluminum-Based Metal-Organic Cage Host-guest interaction within a cavityHigh binding affinity and selectivity for Cs⁺ acs.org
Prussian Blue Nanocomposites Ion exchange within crystal latticeHigh adsorption capacity nih.govnih.gov
Fly Ash-Based Geomaterials AdsorptionHigh capacity, low cost mdpi.com

Q & A

Q. How can solid-state stability studies of CsTPB inform safe handling protocols in radiological applications?

  • Accelerated aging tests (e.g., 60°C, 90% humidity) assess physical and chemical stability. TGA-DSC profiles detect exothermic decomposition thresholds (>120°C), guiding storage conditions. Safety margins are established using BET surface area measurements to predict benzene release rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.